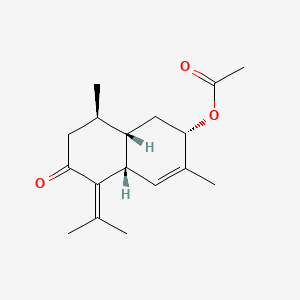

Fmoc-Val-Ser(Psime,Mepro)-OH

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

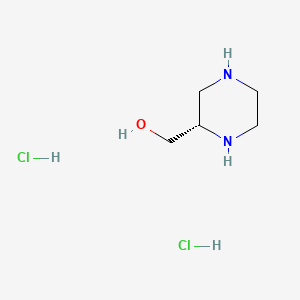

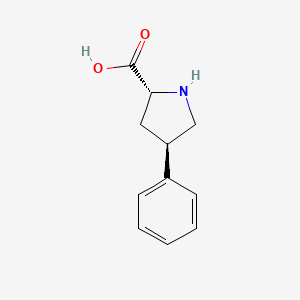

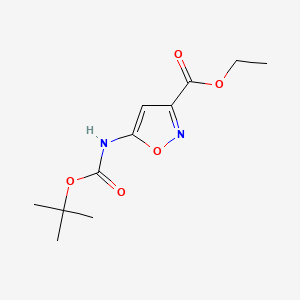

Fmoc-Val-Ser(Psime,Mepro)-OH is a dipeptide derivative of the amino acid valine, which is commonly used in peptide synthesis. It is a versatile, water-soluble, and stable compound that has been used in a variety of scientific research applications, including biochemistry, molecular biology, and biophysics.

科研应用

Solid-Phase Peptide Synthesis : The use of Fmoc-Ser(ψMe,Mepro)-OH, a variant of Fmoc-Val-Ser(Psime,Mepro)-OH, has been demonstrated in the synthesis of a specific C-terminal sequence of human growth hormone (hGH) with one extra Tyr attached to its N-terminus. This technique showed that the acylation of these hindered moieties is possible, thus avoiding the use of costly or unavailable corresponding dipeptides. This advancement in SPPS showcases its potential for synthesizing complex peptide sequences (Manne et al., 2022).

Derivatization and Fluorescence Detection : Fmoc-Val-Ser(Psime,Mepro)-OH is involved in the derivatization and fluorescence detection of amino acids and peptides. The method used 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of amino acids and peptides, demonstrating a technique for efficient analysis and detection (Shangguan et al., 2001).

性质

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYUTTJBDDHKOC-VXKWHMMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Ser(Psime,Mepro)-OH | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)